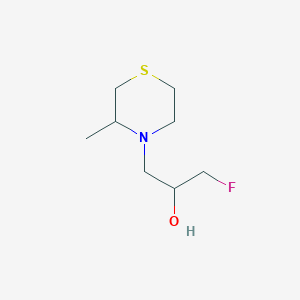

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol

Description

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol is a fluorinated secondary alcohol featuring a thiomorpholine ring substituted with a methyl group at the 3-position. The compound’s structure combines a propan-2-ol backbone with a fluorine atom at position 1 and a 3-methylthiomorpholin-4-yl group at position 2. Thiomorpholine derivatives are known for their sulfur-containing heterocyclic structure, which influences electronic properties and metabolic stability compared to oxygenated morpholine analogs . The fluorine atom enhances lipophilicity and may improve bioavailability or binding interactions in biological systems .

Properties

Molecular Formula |

C8H16FNOS |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

1-fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol |

InChI |

InChI=1S/C8H16FNOS/c1-7-6-12-3-2-10(7)5-8(11)4-9/h7-8,11H,2-6H2,1H3 |

InChI Key |

OVEHKQSKLHZBJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1CSCCN1CC(CF)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves multiple steps. One common synthetic route includes the reaction of 3-methylthiomorpholine with 1,3-dihalopropane under specific conditions to introduce the fluoro group . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and safety .

Chemical Reactions Analysis

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways . The thiomorpholine ring structure may also contribute to its biological activity by interacting with cellular components .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Structural Analogues with Propan-2-ol Backbones

Several compounds in the evidence share the propan-2-ol scaffold but differ in substituents:

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the thiomorpholine group with a thiophene ring and introduces a methylamino group. The absence of fluorine and sulfur in the heterocycle reduces electronegativity and alters metabolic pathways compared to the target compound .

- (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (): Features an indole-ether linkage and methoxy groups. The lack of a fluorine atom and thiomorpholine ring likely reduces its lipophilicity and sulfur-mediated interactions .

Table 1: Structural Comparison of Propan-2-ol Derivatives

Thiomorpholine vs. Morpholine Derivatives

For example:

- 2-{2-[(1R)-1-[3-(Cyclopropyloxy)-4-(difluoromethoxy)phenyl]-2-(1-oxidopyridin-3-yl)ethyl]-1,3-thiazol-5-yl}-1,1,1,3,3,3-hexafluoropropan-2-ol (): Contains a thiomorpholine-like thiazole ring but with hexafluoropropanol. The fluorine-rich structure enhances stability but may reduce solubility compared to the target compound .

Table 2: Heterocyclic Ring Impact on Properties

Fluorinated Alcohols in Drug Design

Fluorination at position 1 in the target compound parallels strategies seen in:

- 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one (): Fluorine atoms enhance binding to hydrophobic pockets in enzymes or receptors. However, the chromenone core in this compound introduces rigidity absent in the target molecule .

Biological Activity

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol (CAS No. 1850322-27-8) is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₆FNOS

- Molecular Weight : 193.28 g/mol

- Structural Characteristics : The compound features a fluorine atom and a morpholine ring, which are significant for its biological activity.

Pharmacological Effects

1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol has been evaluated for various pharmacological effects:

The exact mechanisms by which 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol exerts its biological effects are not fully elucidated. However, the following pathways have been proposed based on related compounds:

- Inhibition of Enzymatic Activity : Morpholine derivatives often act as enzyme inhibitors, which may contribute to their antimicrobial and anticancer effects.

- Membrane Interaction : The lipophilic nature of the fluorinated group may facilitate interactions with cellular membranes, potentially disrupting membrane integrity or function.

Case Study 1: Antimicrobial Evaluation

A study conducted on a series of morpholine derivatives demonstrated that compounds similar to 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol showed significant antibacterial activity against Gram-positive bacteria. The study highlighted the importance of the fluorine atom in enhancing antimicrobial potency .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies have shown that morpholine-based compounds can exhibit cytotoxicity against various cancer cell lines, including breast and lung cancer cells. These findings suggest that 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol may possess similar properties, warranting further investigation into its potential as an anticancer agent .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Biological Activity |

|---|---|---|---|

| 1-Fluoro-3-(3-methylthiomorpholin-4-yl)propan-2-ol | 1850322-27-8 | 193.28 g/mol | Antimicrobial, Cytotoxic |

| 1-Fluoro-3-(1,4-thiazepan-4-yl)propan-2-ol | 1866778-77-9 | 193.28 g/mol | Antimicrobial |

| 2-(Fluoromethyl)-morpholine | N/A | N/A | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.